molecular formula C16H15N B14695260 9H-Carbazole, 9-(methyl-1-propenyl)- CAS No. 25495-82-3

9H-Carbazole, 9-(methyl-1-propenyl)-

Cat. No.: B14695260
CAS No.: 25495-82-3
M. Wt: 221.30 g/mol
InChI Key: JGLAFFHWKBXNNT-UHFFFAOYSA-N
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Description

9H-Carbazole, 9-(methyl-1-propenyl)- is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their stability and versatility in various chemical reactions. This particular compound is characterized by the presence of a methyl-1-propenyl group attached to the nitrogen atom of the carbazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole, 9-(methyl-1-propenyl)- typically involves the alkylation of carbazole. One common method is the reaction of carbazole with methyl-1-propenyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc chloride or aluminum chloride may be employed to improve the efficiency of the alkylation reaction .

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole, 9-(methyl-1-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9H-Carbazole, 9-(methyl-1-propenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Carbazole, 9-(methyl-1-propenyl)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to potential anticancer effects. It can also interact with enzymes and receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Carbazole, 9-(methyl-1-propenyl)- is unique due to the presence of the methyl-1-propenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

25495-82-3

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

9-but-2-en-2-ylcarbazole

InChI

InChI=1S/C16H15N/c1-3-12(2)17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h3-11H,1-2H3

InChI Key

JGLAFFHWKBXNNT-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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